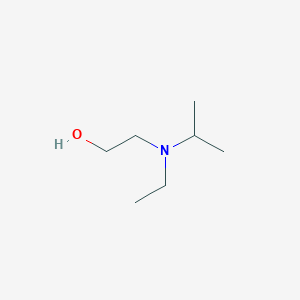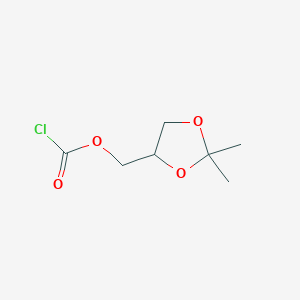
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate
Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate is an organic compound with a unique structure that includes a dioxolane ring and a carbonochloridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate typically involves the reaction of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol with phosgene or a phosgene equivalent. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include low temperatures to control the reactivity of phosgene and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of phosgene gas is carefully controlled, and alternative reagents such as triphosgene may be used to mitigate the hazards associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions to prevent decomposition of the dioxolane ring .
Major Products
The major products formed from reactions with this compound include esters, amides, and other derivatives depending on the nucleophile used .
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate involves the reactivity of the carbonochloridate group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The dioxolane ring provides stability to the molecule, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor in the synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine: Another derivative with similar reactivity but different applications.
Uniqueness
This compound is unique due to its combination of a reactive carbonochloridate group and a stable dioxolane ring. This combination allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-7(2)11-4-5(12-7)3-10-6(8)9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGTCORCFOQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163688 | |
| Record name | Carbonochloridic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28863-62-9 | |
| Record name | Carbonochloridic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28863-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

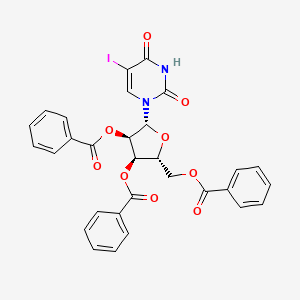
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)

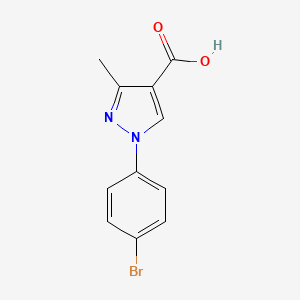



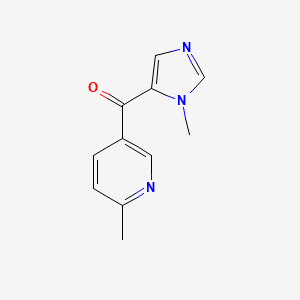
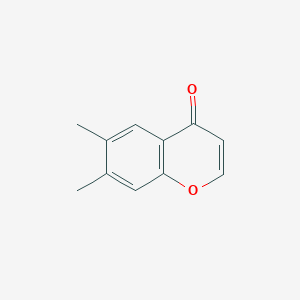


![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)

